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Get Quote

MLN8054 | Alisertib

Feature PHA-680626 CD532
(MLN8237)
Primary Aurora-A (AURKA) [1] Aurora-A (AURKA) [1] Aurora-A (AURKA) [1]
Target
Chemical 1,4,5,6- Diaminopyrimidine- Diaminopyrimidine-
Class tetrahydropyrrolo[3,4- derived [1] derived [1]
c]pyrazole [1]

Inhibition Amphosteric (Orthosteric & Amphosteric (Orthosteric Amphosteric (Orthosteric
Type Allosteric) [1] & Allosteric) [1] & Allosteric) [1]
Key Disrupts AURKA/N-Myc Disrupts AURKA/N-Myc Disrupts AURKA/N-Myc
Functional complex formation, reducing  complex formation, complex formation,
Outcome N-Myc cellular levels [1] promoting N-Myc promoting N-Myc

degradation [1] degradation [1]
Mechanism Induces a conformational Induces a conformational Induces a conformational
of N-Myc "flip" in the AURKA "flip" in the AURKA "flip" in the AURKA
Disruption activation loop ("A-loop"), activation loop ("A-loop"), activation loop ("A-loop"),

making it "closed" and
incompatible with N-Myc
binding [1]

making it "closed" and
incompatible with N-Myc
binding [1]

making it "closed" and
incompatible with N-Myc
binding [1]
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MLN8054 / Alisertib

Feature PHA-680626 CD532
(MLN8237)

Kinase Pan-Aurora inhibitor; also AURKA selective [1] AURKA selective [1]
Selectivity inhibits other anticancer
Profile kinase targets (e.g., Polo-

like kinase 1) [2] [3]
Reported 99 nM [1] 35 nM [1] 6 nM [1]
IC50 for
AURKA
Key 5-amidothiophene - Highly similar to MLN8054
Structural substituent packs near [1]
Feature Leu263 and Ala273 in

AURKA[1]
PDB Code 2J4Z [1] [3] 4J8M [1] Not publicly available

(modeled from 2X81,
MLN8054) [1]

Detailed Experimental Data and Protocols

The classification of PHA-680626 as an amphosteric inhibitor is supported by key experiments that confirm

its dual mechanism of action.

In Vitro Binding and Competition Assays

e Methodology: Surface Plasmon Resonance (SPR) was used to study the binding interaction in a
purified system [1]. This technique measures biomolecular interactions in real-time without labels.
Researchers immobilized AURKA on a sensor chip and flowed the N-Myc interacting region (Myc-
AIR) over it to form a complex. Subsequently, PHA-680626 was flowed over the chip to compete with
Myc-AIR for binding to AURKA [1].

¢ Key Findings: PHA-680626 was effective in disrupting the pre-formed AURKA/N-Myc complex in this
cell-free environment, demonstrating its direct allosteric effect [1].
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Cellular Validation Assays

e Methodology: Proximity Ligation Assay (PLA) was performed in MYCN-amplified neuroblastoma
cell lines [1]. This technique allows for the visualization and quantification of protein-protein
interactions inside cells with high specificity and sensitivity. If two proteins are in close proximity (<40
nm), signal amplification occurs, generating a detectable fluorescent spot.

¢ Key Findings: Treatment with PHA-680626 significantly reduced the number of fluorescent spots
compared to untreated cells, confirming that the compound disrupts the AURKA/N-Myc interaction
within the complex environment of a living cell [1].

Functional Cellular Outcomes

¢ N-Myc Stability: Western blot analysis or similar immunodetection methods showed that disrupting
the AURKA/N-Myc complex with PHA-680626 led to a decrease in N-Myc protein levels, as N-Myc

became susceptible to proteasomal degradation [1].
¢ Cell Viability: Cell viability assays (e.g., MTT, CellTiter-Glo) demonstrated that PHA-680626 reduces

the viability of MYCN-overexpressing neuroblastoma cells, linking the molecular mechanism to a
desired anticancer effect [1].

Mechanism of Action and Signaling Pathway

The following diagram illustrates the key signaling pathway involved in neuroblastoma and how PHA-

680626 exerts its effects.
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The experimental workflow for characterizing PHA-680626 typically follows a logical progression from

computational prediction to cellular validation, as outlined below.
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Key Insights for Researchers

e Amphosteric Inhibition is a Valid Strategy: PHA-680626 is a compelling pharmacological tool that
confirms that inducing a specific conformational change (A-loop flip) in AURKA is a viable strategy to
disrupt its oncogenic partnership with N-Myc, beyond simply inhibiting its catalytic activity [1].

e Broad Kinase Profile: While a potent AURKA inhibitor, researchers should be aware that PHA-
680626 also targets other kinases, including Polo-like kinase 1 (PLK-1) [2] [3]. This polypharmacology
could be advantageous for a broader anticancer effect or contribute to off-target toxicity, depending
on the therapeutic context.

¢ A Distinct Chemotype: PHA-680626 provides a valuable structural scaffold (1,4,5,6-
tetrahydropyrrolo[3,4-c]pyrazole) that is distinct from the diaminopyrimidine-based inhibitors like
CD532 and Alisertib, offering an alternative starting point for medicinal chemistry optimization [1].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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